

# Physical and chemical properties of [1,1'-Bicyclohexyl]-1-carboxylic acid

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## Compound of Interest

Compound Name: **[1,1'-Bicyclohexyl]-1-carboxylic acid**

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## An In-depth Technical Guide to [1,1'-Bicyclohexyl]-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**[1,1'-Bicyclohexyl]-1-carboxylic acid**, a sterically hindered bicyclic carboxylic acid, is a key synthetic intermediate in the pharmaceutical industry. Its rigid molecular structure and chemical reactivity make it a valuable building block for various organic syntheses. This technical guide provides a comprehensive overview of the physical and chemical properties of **[1,1'-Bicyclohexyl]-1-carboxylic acid**, detailed experimental protocols for its synthesis and analysis, and an examination of its primary application in the synthesis of the antispasmodic drug dicyclomine.

## Chemical and Physical Properties

**[1,1'-Bicyclohexyl]-1-carboxylic acid** is a white to off-white solid organic compound.<sup>[1][2]</sup> Its structural framework consists of two cyclohexane rings joined by a single carbon-carbon bond, with a carboxylic acid group attached to one of the bridgehead carbons. This unique structure imparts significant steric hindrance and rigidity to the molecule.<sup>[3][4]</sup>

## Identifiers and General Properties

A summary of the key identifiers and general properties of **[1,1'-Bicyclohexyl]-1-carboxylic acid** is presented in Table 1.

Property	Value	Reference
CAS Number	60263-54-9	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	210.31 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	[1,1'-Bicyclohexyl]-1-carboxylic acid	<a href="#">[5]</a>
Synonyms	Bicyclohexyl-1-carboxylic acid, 1-Cyclohexylcyclohexane-1- carboxylic acid, Dicyclomine Impurity A	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White to Off-White Solid	<a href="#">[1]</a> <a href="#">[2]</a>

## Physicochemical Data

The physicochemical properties of **[1,1'-Bicyclohexyl]-1-carboxylic acid** are crucial for its handling, formulation, and chemical transformations. These properties are summarized in Table 2.

Property	Value	Reference
Melting Point	122-123 °C	[1][2]
Boiling Point	93-95 °C at 0.06 Torr	[1][2]
pKa (Predicted)	4.84 ± 0.20	[3][6]
XLogP3-AA	4.4	[3]
Solubility	Slightly soluble in DMSO and Methanol	[1][2]
Density (Predicted)	1.066 ± 0.06 g/cm <sup>3</sup>	[1][2]
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	2	[3][6]
Rotatable Bond Count	2	[3][6]

## Spectral Data

Detailed spectral analysis is essential for the structural elucidation and quality control of **[1,1'-Bicyclohexyl]-1-carboxylic acid**. While experimentally obtained spectra with full peak assignments are not readily available in the public domain, the expected spectral characteristics can be described based on the compound's structure and general principles of spectroscopy.

## Infrared (IR) Spectroscopy

The IR spectrum of **[1,1'-Bicyclohexyl]-1-carboxylic acid** is expected to be dominated by the characteristic absorptions of the carboxylic acid functional group.

Vibration	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (Carboxylic acid dimer)	2500-3300	Broad, Strong
C-H Stretch (Aliphatic)	2850-2950	Strong
C=O Stretch (Carbonyl)	1690-1760	Strong, Sharp
C-O Stretch	1210-1320	Medium
O-H Bend	910-950 and 1395-1440	Medium, Broad

These are general expected ranges for carboxylic acids and may vary slightly for the specific molecule.[\[1\]](#)[\[3\]](#)[\[7\]](#)

## Mass Spectrometry (MS)

In mass spectrometry, **[1,1'-Bicyclohexyl]-1-carboxylic acid** (molecular weight 210.31 g/mol) would likely exhibit a molecular ion peak ( $[M]^+$ ) at m/z 210.[\[3\]](#) Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group ( $[M-17]$ ) and the loss of the entire carboxyl group ( $[M-45]$ ).[\[3\]](#) Further fragmentation of the bicyclohexyl framework would also be anticipated. Predicted collision cross-section (CCS) data for various adducts have been calculated.[\[3\]](#)

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
$[M+H]^+$	211.16927	152.3
$[M+Na]^+$	233.15121	153.6
$[M-H]^-$	209.15471	155.6
$[M+NH_4]^+$	228.19581	171.3

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **[1,1'-Bicyclohexyl]-1-carboxylic acid** is not widely published. However, predicted chemical shift ranges can be estimated.

- $^1\text{H}$  NMR: The spectrum would be complex due to the numerous overlapping signals from the 21 aliphatic protons on the two cyclohexane rings, likely appearing in the 1.0-2.5 ppm range. The acidic proton of the carboxylic acid would appear as a broad singlet significantly downfield, typically above 10 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-185 ppm.<sup>[3]</sup> The quaternary carbon to which the carboxyl group is attached would appear between 40-55 ppm, and the other cyclohexyl carbons would be found in the 20-50 ppm region.<sup>[3]</sup>

## Experimental Protocols

### Synthesis of [1,1'-Bicyclohexyl]-1-carboxylic acid

A common and efficient method for the synthesis of **[1,1'-Bicyclohexyl]-1-carboxylic acid** is the reaction of [1,1'-bicyclohexyl]-1-ol with formic acid, catalyzed by a dehydrating agent such as concentrated sulfuric acid.<sup>[3]</sup> A reported yield for this reaction is 85%.<sup>[3]</sup>

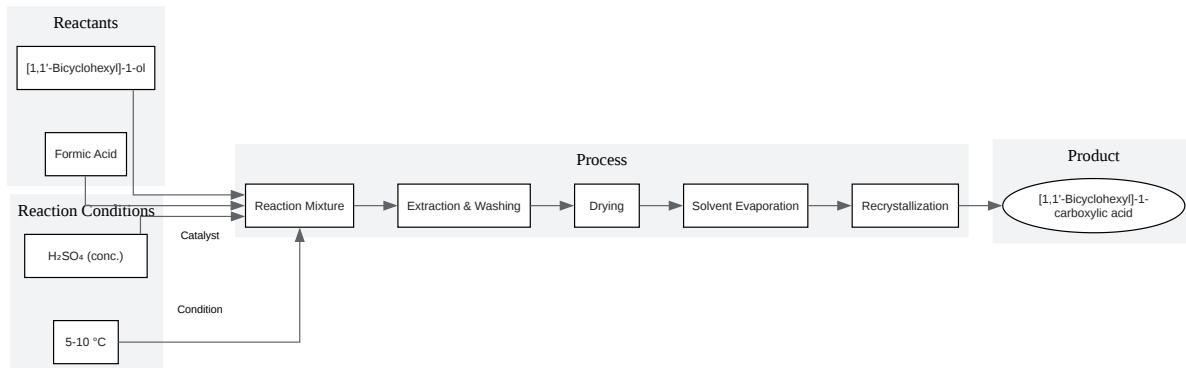
#### Materials:

- [1,1'-Bicyclohexyl]-1-ol
- Formic acid (98-100%)
- Concentrated sulfuric acid
- Ice bath
- Reaction flask with magnetic stirrer
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)
- Rotary evaporator

#### Procedure:

- In a reaction flask, dissolve [1,1'-Bicyclohexyl]-1-ol in an excess of cold formic acid.

- Cool the mixture in an ice bath with continuous stirring.
- Slowly add concentrated sulfuric acid dropwise to the cooled mixture, maintaining the temperature between 5-10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
- Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
- Pour the reaction mixture into a separatory funnel containing ice-water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **[1,1'-Bicyclohexyl]-1-carboxylic acid**.
- The crude product can be further purified by recrystallization from a suitable solvent system.



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Synthesis workflow for **[1,1'-Bicyclohexyl]-1-carboxylic acid**.

## Synthesis of Dicyclomine

**[1,1'-Bicyclohexyl]-1-carboxylic acid** is the primary precursor for the synthesis of dicyclomine, which involves an esterification reaction with 2-(diethylamino)ethanol.

Materials:

- **[1,1'-Bicyclohexyl]-1-carboxylic acid**
- 2-(Diethylamino)ethanol
- Toluene (or another suitable aprotic solvent)
- Acid catalyst (e.g., p-toluenesulfonic acid) or a coupling agent (e.g., DCC)

- Dean-Stark apparatus (for azeotropic removal of water if using an acid catalyst)
- Sodium bicarbonate solution
- Brine

Procedure (Fischer-Speier Esterification):

- Combine **[1,1'-Bicyclohexyl]-1-carboxylic acid**, 2-(diethylamino)ethanol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
- Heat the mixture to reflux, azeotropically removing the water formed during the reaction.
- Monitor the reaction progress by TLC or another suitable method.
- Once the reaction is complete, cool the mixture to room temperature.
- Wash the organic solution with sodium bicarbonate solution to remove the acid catalyst and any unreacted carboxylic acid.
- Wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude dicyclomine.
- The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt and subsequent recrystallization.

## Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of **[1,1'-Bicyclohexyl]-1-carboxylic acid**.

- Column: Newcrom R1 or a similar C8 or C18 column.
- Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). A typical starting point could be a 70:30

(v/v) mixture of acetonitrile and acidified water.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 215 nm.
- Injection Volume: 10-20  $\mu$ L.
- Temperature: Ambient.

Due to the low volatility of the carboxylic acid, derivatization is necessary prior to GC-MS analysis. A common method is esterification to form a more volatile methyl or ethyl ester.

Derivatization (Methylation with Methanolic HCl):

- Dissolve a known amount of the sample in methanol.
- Add a solution of methanolic HCl.
- Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 1-2 hours).
- Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
- Extract the methyl ester into an organic solvent (e.g., hexane or diethyl ether).
- Dry the organic extract and concentrate it to a suitable volume for GC-MS analysis.

GC-MS Conditions:

- Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane).
- Injector Temperature: 250 °C.
- Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate.

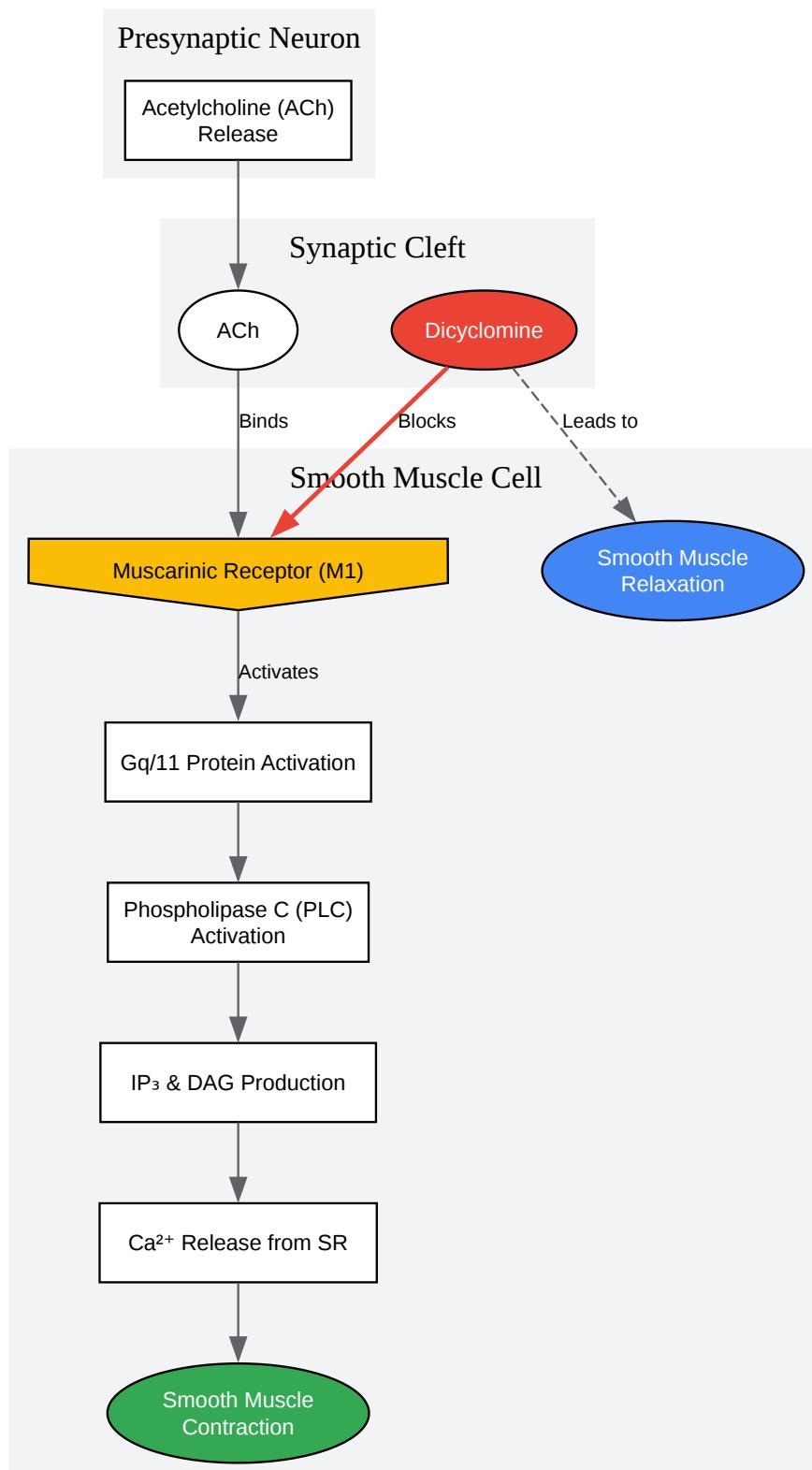
- MS Ionization: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

## Application in Drug Development: Dicyclomine

The primary significance of **[1,1'-Bicyclohexyl]-1-carboxylic acid** in drug development is its role as the immediate precursor to dicyclomine. Dicyclomine is an anticholinergic drug used to treat intestinal hypermotility and the symptoms of irritable bowel syndrome (IBS), such as abdominal cramping.<sup>[3]</sup>

## Mechanism of Action of Dicyclomine

Dicyclomine functions as a competitive antagonist of acetylcholine at muscarinic receptors (primarily M1) on smooth muscle cells in the gastrointestinal tract. By blocking the binding of acetylcholine, it prevents the signal transduction cascade that leads to smooth muscle contraction, thereby producing an antispasmodic effect. The bulky bicyclohexyl group of the molecule contributes to its antimuscarinic activity by sterically hindering the binding of acetylcholine to its receptor.<sup>[3]</sup> Dicyclomine may also have a direct relaxing effect on smooth muscle.

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Mechanism of action of Dicyclomine as a muscarinic antagonist.

## Conclusion

**[1,1'-Bicyclohexyl]-1-carboxylic acid** is a well-characterized compound with established physical and chemical properties. Its primary importance lies in its role as a key intermediate in the synthesis of the anticholinergic drug dicyclomine. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this compound. Further research could focus on exploring other potential applications of this sterically hindered carboxylic acid and its derivatives in medicinal chemistry and materials science.

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